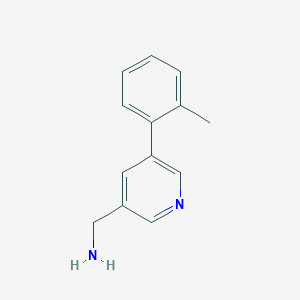
2-((4-Chloropyridin-2-yl)oxy)-N,N-dimethylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Chloropyridin-2-yl)oxy)-N,N-dimethylethanamine is an organic compound that features a pyridine ring substituted with a chlorine atom and an ether linkage to a dimethylaminoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chloropyridin-2-yl)oxy)-N,N-dimethylethanamine typically involves the reaction of 4-chloropyridine with N,N-dimethylethanolamine in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage. Common bases used in this reaction include sodium hydride or potassium carbonate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-Chloropyridin-2-yl)oxy)-N,N-dimethylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-((4-Chloropyridin-2-yl)oxy)-N,N-dimethylethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-((4-Chloropyridin-2-yl)oxy)-N,N-dimethylethanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((4-Chloropyridin-2-yl)oxy)acetic acid
- (4-Chloro-pyridin-2-yl)-methanol
- 2-Chloro-4-pyridinylboronic acid
Uniqueness
2-((4-Chloropyridin-2-yl)oxy)-N,N-dimethylethanamine is unique due to its specific structural features, such as the dimethylaminoethyl group and the ether linkage. These features confer distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Número CAS |
1346708-18-6 |
|---|---|
Fórmula molecular |
C9H13ClN2O |
Peso molecular |
200.66 g/mol |
Nombre IUPAC |
2-(4-chloropyridin-2-yl)oxy-N,N-dimethylethanamine |
InChI |
InChI=1S/C9H13ClN2O/c1-12(2)5-6-13-9-7-8(10)3-4-11-9/h3-4,7H,5-6H2,1-2H3 |
Clave InChI |
PELVVKWJGWRHDW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCOC1=NC=CC(=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Phenylpyrazolo[1,5-A]pyridine](/img/structure/B11900497.png)

![3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine](/img/structure/B11900509.png)
![2-(5-Methyl-6-oxo-5,7-diazaspiro[3.4]octan-8-yl)acetic acid](/img/structure/B11900513.png)

![Aziridine, 1-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-](/img/structure/B11900518.png)

![Methyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B11900528.png)


![3-Amino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one](/img/structure/B11900546.png)
